molecular formula C8H8ClNO2 B8765522 5-Chloro-1-ethyl-2-nitrobenzene

5-Chloro-1-ethyl-2-nitrobenzene

Cat. No. B8765522
M. Wt: 185.61 g/mol
InChI Key: ZWKMZAZHKGXPBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-1-ethyl-2-nitrobenzene is a useful research compound. Its molecular formula is C8H8ClNO2 and its molecular weight is 185.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-1-ethyl-2-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-1-ethyl-2-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Chloro-1-ethyl-2-nitrobenzene

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

4-chloro-2-ethyl-1-nitrobenzene

InChI

InChI=1S/C8H8ClNO2/c1-2-6-5-7(9)3-4-8(6)10(11)12/h3-5H,2H2,1H3

InChI Key

ZWKMZAZHKGXPBS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.66 g (10 mmol) of 5-amino-1-ethyl-2-nitrobenzene (2) are dissolved in a 60° C. mixture of 5 ml of conc. HCl and 25 ml H2O and cooled rapidly in an ice bath. At a temperature below 5° C., diazotisation is carried out with 760 mg (11 mmol) of sodium nitrite in 10 ml of H2O. After 10 minutes, a pinch of urea from a spatula is added and the mixture stirred for another 5 minutes in the ice bath. This reaction mixture is poured into an 80° C. solution of 1.5 g of copper(I) chloride in 10 ml of conc. HCl and 5 ml H2O which results in considerable evolvement of gas. The solution is held at this temperature for another 30 min. After cooling, the reaction solution is extracted three times with 50 ml each of EE and the combined organic phases washed with 50 ml each of NaOH and H2O. After drying over Na2SO4, concentration by means of a rotary evaporator is carried out. The crude product is placed on silica gel and purified by flash chromatography (40 g of silica gel, 3.5×13 cm, LM: PE). 863 mg (4.6 mmol, 46%) of (6) are obtained as a yellow oil.
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
760 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
reactant
Reaction Step Five
Name
Quantity
25 mL
Type
solvent
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six
Name
Quantity
10 mL
Type
reactant
Reaction Step Seven
Name
Quantity
5 mL
Type
solvent
Reaction Step Seven
Quantity
1.5 g
Type
catalyst
Reaction Step Seven
Name
Yield
46%

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